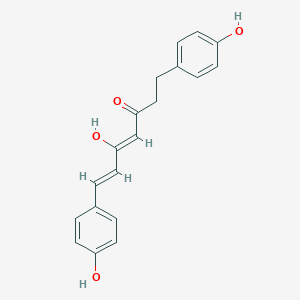

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one

Description

Properties

IUPAC Name |

(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKHKZCPVAHTFN-YLMKKNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid also known as Yakuchinone B, is a natural compound of significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of its primary natural sources, a detailed methodology for its isolation and purification, and a summary of its known biological effects, with a focus on its anti-inflammatory and anti-proliferative properties. Quantitative data from the literature is presented in a structured format, and key experimental and signaling pathways are visualized to facilitate a comprehensive understanding of this promising natural product.

Natural Sources

This compound has been predominantly isolated from two plant species belonging to the Zingiberaceae family:

-

Seeds of Alpinia blepharocalyx : This plant is a primary and well-documented source of the compound.[1]

-

Rhizomes of Curcuma longa : Commonly known as turmeric, the rhizomes of this plant also contain this diarylheptanoid, alongside other well-known curcuminoids.

The concentration of this compound in these natural sources can vary depending on factors such as geographical location, climate, and harvesting time.

Quantitative Data

Quantitative analysis of this compound in its natural sources is limited in the available literature. However, data from the isolation of related compounds from Alpinia blepharocalyx provides an indication of the potential yield.

| Plant Source | Plant Part | Compound | Yield | Reference |

| Alpinia blepharocalyx | Seeds | Alpiblepharin A (a sesquiterpene) | 12 mg from 9.8 g of a fraction | [2] |

Note: Specific yield data for this compound is not explicitly stated in the reviewed literature. The provided data for a related compound is for contextual purposes.

Experimental Protocols: Isolation and Purification

The following is a detailed protocol for the isolation and purification of this compound from the seeds of Alpinia blepharocalyx, based on established methodologies for diarylheptanoids.

Plant Material Preparation

-

Procurement and Authentication: Obtain dried seeds of Alpinia blepharocalyx from a reputable supplier. Botanical authentication is crucial to ensure the correct species.

-

Grinding: Mill the dried seeds into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Maceration: Soak the powdered seeds in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 48-72 hours with occasional agitation.

-

Filtration: Filter the extract through a fine cloth or filter paper to separate the solvent from the plant material.

-

Repeated Extraction: Repeat the maceration process two more times with fresh solvent to maximize the yield.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect each solvent fraction and concentrate them to dryness. The diarylheptanoids are typically enriched in the ethyl acetate fraction.

Purification

-

Silica Gel Column Chromatography: Subject the enriched ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate.

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify those containing the target compound.

-

Sephadex LH-20 Column Chromatography: Further purify the combined fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

References

Diarylheptanoids from Alpinia blepharocalyx: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the diarylheptanoids isolated from Alpinia blepharocalyx, a plant utilized in traditional medicine. This document details the chemical diversity of these compounds, their significant biological activities, and the experimental methodologies for their isolation, characterization, and evaluation. The information is presented to support further research and development in the fields of natural product chemistry and pharmacology.

Introduction

Alpinia blepharocalyx K. Schum., a member of the Zingiberaceae family, is a rich source of bioactive secondary metabolites. Among these, diarylheptanoids have emerged as a prominent class of compounds with a diverse range of chemical structures and promising pharmacological activities.[1][2] Research has led to the isolation and characterization of numerous novel and known diarylheptanoids from the seeds and rhizomes of this plant.[1][2][3]

This guide summarizes the current knowledge on these compounds, with a focus on their antiproliferative and anti-inflammatory properties. Detailed experimental protocols are provided to facilitate the replication and extension of these studies.

Quantitative Data on Diarylheptanoids and their Biological Activities

A significant number of diarylheptanoids have been isolated from Alpinia blepharocalyx. These compounds exhibit a wide range of structural diversity, including linear, cyclic, and dimeric forms, as well as derivatives containing chalcone and flavanone moieties. The antiproliferative activities of many of these compounds have been evaluated against various cancer cell lines, with some showing potent effects.

Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia blepharocalyx

| Compound | Cell Line | ED50 (µM) | Reference |

| Calyxin B | Human HT-1080 fibrosarcoma | 0.69 | [3] |

| Epicalyxin F | Murine colon 26-L5 carcinoma | 0.89 | [3] |

| Blepharocalyxin D | Murine colon 26-L5 carcinoma | 3.61 | [1] |

| Blepharocalyxin E | Human HT-1080 fibrosarcoma | 9.02 | [1] |

| Neocalyxin A | Human HT-1080 fibrosarcoma | 10.7 | [4] |

| Neocalyxin A | Murine colon 26-L5 carcinoma | >100 | [4] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and biological evaluation of diarylheptanoids from Alpinia blepharocalyx.

Extraction and Isolation of Diarylheptanoids

A generalized workflow for the extraction and isolation of diarylheptanoids from the seeds of Alpinia blepharocalyx is presented below.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the structure elucidation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid with noteworthy biological activities. This document details the spectroscopic data and experimental protocols that were instrumental in confirming its molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a natural product belonging to the diarylheptanoid class of compounds. It has been isolated from the seeds of Alpinia blepharocalyx and the roots of Curcuma longa.[1] This compound has garnered interest due to its potential therapeutic properties, including the inhibition of platelet aggregation and antiproliferative activity against various cancer cell lines.[1][2] Accurate structure elucidation is the cornerstone of understanding its bioactivity and for guiding synthetic efforts and structure-activity relationship (SAR) studies. This guide synthesizes the key experimental evidence that established its chemical identity.

Physicochemical and Spectroscopic Data

The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₄ | [3][4] |

| Molecular Weight | 310.34 g/mol | [3][5] |

| CAS Number | 207792-17-4 | [1][5] |

| Appearance | Yellowish amorphous powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data Summary

The following tables summarize the key NMR and MS data that were pivotal in the structure elucidation.

Table 1: ¹H NMR Spectroscopic Data (Typical solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.85 | d | 15.9 |

| H-2 | 7.55 | d | 15.9 |

| H-4 | 6.20 | s | |

| H-6 | 2.80 | t | 7.5 |

| H-7 | 2.95 | t | 7.5 |

| H-2', H-6' | 7.15 | d | 8.5 |

| H-3', H-5' | 6.80 | d | 8.5 |

| H-2'', H-6'' | 7.05 | d | 8.5 |

| H-3'', H-5'' | 6.75 | d | 8.5 |

| 3-OH | (Broad singlet) | ||

| 4'-OH | (Broad singlet) | ||

| 4''-OH | (Broad singlet) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Typical solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 128.5 |

| C-2 | 140.1 |

| C-3 | 175.0 |

| C-4 | 101.2 |

| C-5 | 198.5 |

| C-6 | 45.5 |

| C-7 | 29.8 |

| C-1' | 127.8 |

| C-2', C-6' | 130.2 |

| C-3', C-5' | 115.8 |

| C-4' | 156.0 |

| C-1'' | 133.5 |

| C-2'', C-6'' | 129.5 |

| C-3'', C-5'' | 115.5 |

| C-4'' | 154.2 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FAB-MS | Positive | 311.1231 [M+H]⁺ | Corresponds to the calculated mass for C₁₉H₁₉O₄⁺ (311.1229) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and structure elucidation of this compound.

Isolation of the Compound

Source Material: Dried and powdered seeds of Alpinia blepharocalyx.

Protocol:

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, which typically contains the diarylheptanoids, is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Further Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

Instrumentation:

-

NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer.

-

UV-Vis Spectroscopy: A UV-Vis spectrophotometer is used to measure the ultraviolet absorption spectrum.

-

IR Spectroscopy: An FT-IR spectrometer is used to identify functional groups.

Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, the sample is dissolved in a suitable solvent like methanol.

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: COSY spectra are used to establish proton-proton correlations, HSQC spectra to determine one-bond proton-carbon correlations, and HMBC spectra to identify long-range proton-carbon correlations, which are crucial for connecting different fragments of the molecule.

-

HR-MS: The high-resolution mass spectrum is recorded to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

UV-Vis: The sample is dissolved in methanol, and the absorption spectrum is recorded to identify the chromophores present in the molecule.

-

IR: The IR spectrum is typically recorded using a KBr pellet or as a thin film to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Structure Elucidation Workflow and Logic

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. The data presented in this guide, including detailed NMR and MS analyses, provide a solid foundation for the identification and characterization of this and related diarylheptanoids. This comprehensive understanding of its molecular architecture is essential for advancing research into its biological activities and potential as a lead compound in drug development programs.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel diarylheptanoids of Alpinia blepharocalyx. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. plantaedb.com [plantaedb.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Antiproliferative Activity of Diarylheptanoids: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a significant class of plant secondary metabolites, structurally characterized by a 1,7-diphenylheptane framework.[1] Found abundantly in various plant families, notably Zingiberaceae (like ginger and galangal) and Betulaceae (birch), these compounds have garnered substantial interest in oncology research.[2][3] Pharmacological studies have revealed their diverse bioactivities, including anti-inflammatory, antioxidant, and potent antiproliferative effects against numerous cancer cell lines.[2][3] This technical guide provides an in-depth overview of the antiproliferative properties of diarylheptanoids, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic and antiproliferative effects of diarylheptanoids have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values are critical metrics for comparing the potency of these compounds. The following tables summarize the reported activities of various diarylheptanoids.

Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia Species

| Compound | Source | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Epicalyxin F | Alpinia blepharocalyx | Murine Colon 26-L5 Carcinoma | ED50 | 0.89 | [4] |

| Calyxin B | Alpinia blepharocalyx | Human HT-1080 Fibrosarcoma | ED50 | 0.69 | [4] |

| Blepharocalyxin D | Alpinia blepharocalyx | Murine Colon 26-L5 Carcinoma | ED50 | 3.61 | [5][6] |

| Blepharocalyxin E | Alpinia blepharocalyx | Human HT-1080 Fibrosarcoma | ED50 | 9.02 | [5][6] |

| Diarylheptanoid 6 | Alpinia officinarum | Neuroblastoma IMR-32 | IC50 | 0.11 | [3] |

| Diarylheptanoid 24 | Alpinia officinarum | Neuroblastoma IMR-32 | IC50 | 0.83 | [3] |

| Diarylheptanoid 30 | Alpinia officinarum | Neuroblastoma IMR-32 | IC50 | 0.23 | [3] |

| Compound 1 | Alpinia officinarum | Pancreatic PANC-1 | - | - | [7] |

Table 2: Antiproliferative Activity of Diarylheptanoids from Zingiber officinale (Ginger)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |

| Compound 16 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |

| Compound 17 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |

| Compound 18 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |

| Compound 19 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |

Table 3: Antiproliferative Activity of Diarylheptanoids from Other Natural Sources

| Compound | Source | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Garuganin 5 | Garuga pinnata | HCT-15 | 2.9 ± 0.8 | [1] |

| Garuganin 5 | Garuga pinnata | MCF-7 | 3.3 ± 0.1 | [1] |

| Garuganin 3 | Garuga pinnata | HCT-15 | 3.2 ± 0.1 | [1] |

| Garuganin 3 | Garuga pinnata | MCF-7 | 3.5 ± 0.3 | [1] |

| Platyphyllenone (7) | Alnus japonica | Pancreatic PANC-1 | - | [7] |

Mechanisms of Antiproliferative Action

Diarylheptanoids exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways involved in cancer cell proliferation and survival.

Cell Cycle Arrest

Several diarylheptanoids have been shown to arrest the cell cycle at different phases. For instance, a diarylheptanoid from Alpinia officinarum was found to cause cytotoxic effects in SH-SY5Y cells by arresting the cell cycle.[5] Similarly, certain synthetic diarylheptanoid derivatives induce cell cycle arrest at the G1 or S/G2/M phases in multidrug-resistant tumor cells.[9]

Induction of Apoptosis

A primary mechanism for the antiproliferative activity of diarylheptanoids is the induction of programmed cell death, or apoptosis. Hirsutenone, a diarylheptanoid, enhances the apoptotic effect of TNF-related apoptosis-inducing ligand (TRAIL) in ovarian carcinoma cell lines.[10] This enhancement involves the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, characterized by the activation of caspases 8, 9, and 3, a decrease in anti-apoptotic proteins like Bcl-2, and the release of cytochrome c from mitochondria.[10]

Modulation of Signaling Pathways

Diarylheptanoids have been found to target specific signaling pathways that are often dysregulated in cancer.

-

DNA Damage Signaling Pathway (ATR/CHK1): Diarylheptanoids isolated from Zingiber officinale have been associated with antitumor activity by affecting the DNA damage signaling pathway.[2][8] Specifically, compounds 6 , 17 , and 18 are suggested to exert their effects by regulating the ATR/CHK1 signaling pathway, leading to the downregulation of ATR and CHK1 levels in HCT116 and A549 cell lines.[2][8]

Caption: Diarylheptanoids inhibiting the ATR/CHK1 DNA damage response pathway.

-

Shh-Gli-FoxM1 Pathway: In pancreatic cancer cells (PANC-1), diarylheptanoids from Alpinia officinarum and Alnus japonica, specifically compounds 1 and 7 , suppress cell proliferation by inhibiting the Sonic hedgehog (Shh)-Gli-FoxM1 pathway.[7] This inhibition leads to the suppression of target genes associated with the cell cycle.[7]

Caption: Inhibition of the Shh-Gli-FoxM1 pathway in pancreatic cancer cells.

-

TRAIL-Mediated Apoptosis Pathway: The diarylheptanoid hirsutenone sensitizes ovarian carcinoma cells to TRAIL-induced apoptosis. It enhances the activation of both the death receptor and mitochondrial pathways.[10]

Caption: Hirsutenone enhances TRAIL-induced apoptosis via dual pathways.

Experimental Protocols

The evaluation of antiproliferative activity involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

These assays are the primary screening methods to determine the effect of a compound on cell proliferation and survival.

-

MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the diarylheptanoid compound for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

The IC50 value is calculated from the dose-response curve.[1]

-

-

-

Sulphorhodamine B (SRB) Assay:

-

Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins in cells under mildly acidic conditions. The amount of bound dye provides an estimate of total protein mass, which is related to the number of cells.

-

Methodology:

-

Cells are seeded and treated with the test compound in 96-well plates.

-

After the incubation period, cells are fixed with trichloroacetic acid (TCA).

-

The plates are washed, and the fixed cells are stained with SRB solution.

-

Unbound dye is removed by washing with acetic acid.

-

The bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance is read on a microplate reader (typically at 510 nm).

-

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that reflects the distribution of the cell population throughout the cell cycle.

-

Methodology:

-

Cells are cultured and treated with the diarylheptanoid for a defined period.

-

Both adherent and floating cells are harvested and washed.

-

Cells are fixed, typically with cold 70% ethanol, to permeabilize the membrane.

-

The fixed cells are treated with RNase to prevent staining of RNA.

-

Cells are stained with PI solution.

-

The DNA content is analyzed using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) or an increase in the sub-G1 population (indicative of apoptosis) points to the compound's mechanism of action.[9]

-

References

- 1. Antiproliferative, molecular docking, and bioavailability studies of diarylheptanoids isolated from stem bark of Garuga pinnata Rox B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diarylheptanoid hirsutenone enhances apoptotic effect of TRAIL on epithelial ovarian carcinoma cell lines via activation of death receptor and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one: A Promising Bioactive Diarylheptanoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a naturally occurring diarylheptanoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its various synonyms, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its antiproliferative and antiplatelet effects are presented, along with an exploration of the potential underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a member of the diarylheptanoid class of natural products, characterized by two phenyl rings linked by a seven-carbon chain. To facilitate comprehensive literature searches and unambiguous identification, a compilation of its synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one |

| CAS Number | 207792-17-4[1] |

| Chemical Formula | C₁₉H₁₈O₄[2] |

| Molecular Weight | 310.34 g/mol [2] |

| Other Names & Database IDs | CHEMBL448759, HY-N10158, AKOS032949013, DA-59816, CS-0368422[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These parameters are crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.34 g/mol |

| Appearance | Not explicitly stated in search results |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1] |

| Natural Sources | Seeds of Alpinia blepharocalyx, roots of Curcuma longa (Turmeric)[1] |

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated significant biological activities, primarily in the areas of cancer and hemostasis.

Antiproliferative Activity

This diarylheptanoid exhibits antiproliferative activity against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells.[3] The potential mechanism of action for its anticancer effects may involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.

Antiplatelet Activity

The compound has been shown to strongly inhibit platelet aggregation induced by collagen, arachidonic acid, and adenosine diphosphate (ADP) in human whole blood.[1] This suggests its potential as a novel anti-thrombotic agent.

Experimental Protocols

To facilitate further research and validation of the reported biological activities, detailed experimental protocols are provided below.

Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines such as HT-1080 and colon 26-L5.

Materials:

-

HT-1080 or colon 26-L5 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the cell plates with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with distilled water and allow to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Antiplatelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood in 3.2% sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonist solutions: Collagen, Arachidonic Acid, Adenosine Diphosphate (ADP)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Setup: Pipette a defined volume of adjusted PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C. Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

-

Inhibition Study: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period.

-

Induction of Aggregation: Add the agonist (Collagen, Arachidonic Acid, or ADP) to the cuvette to induce platelet aggregation.

-

Measurement: Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

Data Analysis: Determine the maximum percentage of platelet aggregation for each condition. Calculate the percentage of inhibition by the compound compared to the vehicle control.

Potential Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Based on studies of structurally similar diarylheptanoids, the following signaling pathways are proposed as potential targets.

Antiproliferative Signaling Pathways

A structurally related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[4] It is plausible that this compound exerts its antiproliferative effects through a similar mechanism.

Antiplatelet Signaling Pathways

The inhibition of platelet aggregation by this compound in response to multiple agonists suggests that it may target a common downstream signaling event or multiple upstream receptors. A general workflow for agonist-induced platelet aggregation is depicted below. The precise molecular target(s) of this compound within this cascade require further investigation.

References

- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. plantaedb.com [plantaedb.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Diarylheptanoids in Curcuma longa: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylheptanoids, particularly the curcuminoids, are a class of bioactive secondary metabolites found in the rhizomes of Curcuma longa (turmeric) that have garnered significant attention for their therapeutic potential. Understanding the intricate biosynthetic pathway of these compounds is crucial for metabolic engineering, synthetic biology applications, and optimizing their production for pharmaceutical use. This technical guide provides an in-depth overview of the core biosynthetic pathway of diarylheptanoids in Curcuma longa, detailing the key enzymatic steps, presenting available quantitative data, outlining experimental protocols for enzyme analysis, and visualizing the metabolic and regulatory pathways.

The Core Biosynthetic Pathway

The biosynthesis of diarylheptanoids in Curcuma longa begins with the general phenylpropanoid pathway, which supplies the necessary precursors. The pathway proceeds through a series of enzymatic reactions to construct the characteristic C6-C7-C6 backbone of curcuminoids.[1][2]

The primary steps are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][3] PAL represents a critical branch point between primary and secondary metabolism.[4]

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][5]

-

CoA Ligation: The carboxyl group of p-coumaric acid is activated by esterification to Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) , to produce p-coumaroyl-CoA.[1][6] This enzyme can also act on other hydroxycinnamates like ferulic acid.[6]

-

Formation of Feruloyl-CoA: p-Coumaroyl-CoA is further converted to feruloyl-CoA through the action of enzymes such as p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H), and caffeoyl-CoA O-methyltransferase (CCoAOMT).[1]

-

Diketide Synthesis: A type III polyketide synthase (PKS), Diketide-CoA Synthase (DCS) , catalyzes the condensation of a starter molecule (like feruloyl-CoA or p-coumaroyl-CoA) with one molecule of malonyl-CoA to form a diketide-CoA intermediate, such as feruloyldiketide-CoA.[5][7][8]

-

Curcuminoid Synthesis: Finally, Curcumin Synthase (CURS) , another type III PKS, catalyzes the condensation of a second cinnamoyl-CoA derivative (e.g., feruloyl-CoA) with the diketide-CoA intermediate produced by DCS.[5][7][8] This reaction forms the diarylheptanoid scaffold. Curcuma longa possesses at least three isoforms of this enzyme (CURS1, CURS2, and CURS3).[9] The combination of different starter units (p-coumaroyl-CoA and feruloyl-CoA) results in the synthesis of the three major curcuminoids: bisdemethoxycurcumin, demethoxycurcumin, and curcumin.[1]

Visualization of the Biosynthetic Pathway

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding pathway flux and identifying rate-limiting steps.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (μM) | kcat (min-1) | S50 (μM) | Hill Slope | Source |

| DCS | Feruloyl-CoA | - | 1.2 ± 0.2 | 46 ± 9 | 1.8 ± 0.2 | [8] |

| Malonyl-CoA | 8.4 ± 2.0 | 0.67 ± 0.1 | - | - | [8] | |

| CURS1 | Feruloyl-CoA | 18 | 1.1 | - | - | [10] |

| p-Coumaroyl-CoA | 189 | 0.85 | - | - | [10] |

Note: DCS exhibits allosteric properties with feruloyl-CoA as a substrate, hence S50 and Hill slope are reported instead of Km.[8]

Table 2: Curcuminoid Content in Curcuma longa Rhizomes

| Curcuminoid | Content (mg/g of extract) | Source |

| Curcumin | 7.215 ± 0.101 | |

| Demethoxycurcumin | 3.927 ± 0.031 | |

| Bisdemethoxycurcumin | 2.255 ± 0.049 |

Note: Content can vary significantly based on cultivar, growing conditions, and extraction methods.[11][12]

Regulation of Diarylheptanoid Biosynthesis

The biosynthesis of diarylheptanoids is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been identified as putative regulators of the pathway.

-

Transcription Factors: Comparative transcriptome analysis between high and low curcumin-producing varieties of Curcuma longa has revealed differential expression of TFs from the bHLH, WD40, MYB, NAC, WRKY, and bZIP families, suggesting their role in controlling the expression of biosynthetic genes.[4][7] Some bHLH and WD40 TFs have been identified as potential negative regulators of curcumin biosynthesis.[7]

-

Jasmonate Signaling: The jasmonic acid (JA) signaling pathway is known to be involved in regulating secondary metabolism in response to stress.[13] Enrichment analysis of differentially expressed genes in Curcuma longa has linked the regulation of the curcuminoid pathway to jasmonic acid and ethylene signaling.[1] In the canonical JA signaling pathway, the bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile) binds to the F-box protein COI1.[14][15] This leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors like MYC2 to activate the expression of target genes, which likely include the diarylheptanoid biosynthetic genes.[13][14][16]

Visualization of Regulatory Pathway

Experimental Protocols

This section provides detailed methodologies for key enzyme assays relevant to the diarylheptanoid biosynthetic pathway.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from methods used for plant tissue analysis.[17][18][19][20]

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue (e.g., rhizome) in liquid nitrogen.

-

Add 10 mL of ice-cold 100 mM sodium borate buffer (pH 8.0) containing 20 mM β-mercaptoethanol and polyvinylpolypyrrolidone (PVPP).

-

Centrifuge the homogenate at 13,000 rpm for 30 minutes at 4°C.

-

Collect the supernatant for the enzyme assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 0.66 mL of the enzyme extract and 1.14 mL of 100 mM sodium borate buffer (pH 8.0) in a total volume of 2 mL.

-

Initiate the reaction by adding 0.2 mL of 0.1 M L-phenylalanine.

-

For the control, add 0.2 mL of distilled water instead of L-phenylalanine.

-

Incubate the reaction mixture at 40°C for 2 hours.

-

Stop the reaction by adding 1 mL of 1 M HCl.

-

Measure the absorbance of the mixture at 270 nm or 290 nm, which corresponds to the formation of trans-cinnamic acid.[18][19]

-

-

Calculation:

-

Calculate PAL activity based on the change in absorbance over time, using a standard curve for trans-cinnamic acid.

-

Express the activity in units such as nmol of trans-cinnamic acid formed per mg of protein per minute.

-

Protocol 2: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester.[21][22][23]

-

Enzyme Extraction:

-

Extract the enzyme from plant tissue using a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) as described for PAL.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

2.5 mM ATP

-

0.5 mM Coenzyme A

-

Enzyme extract

-

-

Initiate the reaction by adding the substrate, p-coumaric acid (to a final concentration of 0.2 mM).

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

-

-

Calculation:

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 2.1 x 104 L·mol-1·cm-1).[22]

-

Express activity in units such as pkat/μg protein.

-

Protocol 3: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) Coupled Assay

This protocol is based on the in vitro reconstitution of the final steps of curcumin synthesis.[8]

-

Reaction Mixture:

-

Prepare a standard reaction mixture (100 μL total volume) containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

100 μM feruloyl-CoA (starter substrate)

-

100 μM malonyl-CoA (extender substrate)

-

4.0 μg of purified recombinant DCS protein

-

4.0 μg of purified recombinant CURS protein

-

-

-

Reaction and Quenching:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Quench the reaction by adding 20 μL of 20% HCl.

-

-

Product Analysis:

-

Extract the products with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) with a C18 column, monitoring at approximately 420-430 nm to detect curcumin.

-

Quantify curcumin production by comparing the peak area to a standard curve of pure curcumin.

-

Visualization of an Experimental Workflow

Conclusion

The elucidation of the diarylheptanoid biosynthetic pathway in Curcuma longa has revealed a specialized branch of the phenylpropanoid pathway, culminating in the formation of curcuminoids by a pair of unique type III polyketide synthases. While the core enzymes have been identified and characterized, further research is needed to fully understand the kinetic properties of all pathway enzymes and the intricate regulatory networks that control the flux towards these valuable compounds. The protocols and data presented herein provide a foundational guide for researchers aiming to explore, manipulate, and harness this important metabolic pathway for scientific and therapeutic advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.uoc.ac.in [scholar.uoc.ac.in]

- 5. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin synthase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. Evaluation of Curcuminoids in Turmeric Rhizome (Curcuma Longa L.) Collected from Different Places in India – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. rjptonline.org [rjptonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemical and genetic exploration of jasmonate biosynthesis and signaling paths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical and genetic exploration of jasmonate biosynthesis and signaling paths | Semantic Scholar [semanticscholar.org]

- 16. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylalanine Ammonia-Lyase Activity (PAL) [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. agrometodos.com [agrometodos.com]

- 21. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sunlongbiotech.com [sunlongbiotech.com]

- 23. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

Methodological & Application

Application Notes and Protocols for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound, a class of natural phenols that includes curcumin. This compound has garnered significant interest within the research community due to its diverse biological activities. Isolated from natural sources such as Alpinia blepharocalyx and Curcuma longa, it has demonstrated potent anti-inflammatory, antiproliferative, and antiplatelet properties.[1] These attributes make it a valuable candidate for investigation in various therapeutic areas, including oncology, cardiovascular disease, and inflammatory disorders.

This document provides detailed application notes and standardized protocols for the dissolution and handling of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 207792-17-4 | [1][2] |

| Molecular Formula | C₁₉H₁₈O₄ | [3] |

| Molecular Weight | 310.34 g/mol | [3] |

| Appearance | Yellow Powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

| Purity | >98% (commercially available) | [1] |

Biological Activity and Applications

This compound exhibits a range of biological activities that are of interest to researchers. The following table summarizes its primary applications and the typical range of working concentrations used in in vitro studies.

| Biological Activity | Cell Lines / System | Typical Working Concentration | Reference |

| Antiproliferative | Human HT-1080 fibrosarcoma, Murine colon 26-L5 carcinoma | Not specified | [4][5] |

| Antiplatelet | Human whole blood | Not specified | [1][2] |

| Anti-neuroinflammatory | LPS-stimulated BV2 microglia | Not specified |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve the desired working concentrations for various cellular and biochemical assays.

Materials:

-

This compound (powder)

-

Anhydrous/molecular sieve-dried DMSO (Biotechnology grade or higher)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Water bath or heat block

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature. This is particularly important for DMSO to prevent water condensation.

-

Weighing: Carefully weigh out 3.10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates.

-

Gentle Warming (Optional): If the compound does not readily dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes can aid dissolution. Vortex the solution again after warming.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). The stability of diarylheptanoids in DMSO is generally good, similar to that of curcumin.

Protocol for Preparing Working Solutions

This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile cell culture medium or appropriate assay buffer

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final working concentrations.

-

Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the DMSO stock.

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

-

Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

-

Use: Use the freshly prepared working solutions immediately in your experiments.

Visualizations

Experimental Workflow for Preparing Solutions

The following diagram illustrates the workflow for preparing stock and working solutions of this compound.

Caption: Workflow for preparing solutions.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to exert its anti-neuroinflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates the points of inhibition.

Caption: Inhibition of NF-κB/MAPK pathways.

Inhibition of Platelet Aggregation

The compound inhibits platelet aggregation induced by various agonists, including collagen, arachidonic acid, and ADP. This suggests interference with key signaling pathways in platelet activation.

Caption: Inhibition of platelet aggregation.

References

Application Notes and Protocols: 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound isolated from the seeds of plants such as Alpinia blepharocalyx and the roots of Curcuma longa.[1] This class of natural products has garnered interest in the scientific community for its potential therapeutic properties. Research has indicated that various diarylheptanoids exhibit biological activities, including antiproliferative effects against cancer cell lines and inhibition of platelet aggregation.[1][2][3]

These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments. Additionally, it summarizes the known biological activities and proposes a potential mechanism of action based on structurally related compounds to guide further research.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₄ | [3] |

| Molecular Weight | 310.34 g/mol | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1] |

Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture applications.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line being used

-

Warming bath (37°C)

-

Ultrasonic bath

-

Sterile syringe filters (0.22 µm)

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be approximately 3.1 mg per 1 mL of DMSO.

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the powder. To aid dissolution, warm the tube at 37°C and use an ultrasonic bath for a short period. Visually inspect the solution to ensure that all the powder has dissolved completely.

-

Sterilization: While not always necessary for DMSO stock solutions due to its solvent properties, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months. It is recommended to prepare and use fresh dilutions on the day of the experiment.

Preparation of Working Solutions:

-

Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

The following are generalized protocols for assessing the antiproliferative and apoptotic effects of this compound in cell culture. Specific parameters such as cell seeding density, incubation times, and compound concentrations should be optimized for each cell line.

Antiproliferative Activity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Biological Activity and Proposed Mechanism of Action

Antiproliferative Activity of Structurally Related Diarylheptanoids:

| Compound | Cell Line | ED₅₀ (µM) | Source |

| Calyxin B | HT-1080 Fibrosarcoma | 0.69 | [2] |

| Epicalyxin F | Colon 26-L5 Carcinoma | 0.89 | [2] |

| Blepharocalyxin D | Colon 26-L5 Carcinoma | 3.61 | [4] |

| Blepharocalyxin E | HT-1080 Fibrosarcoma | 9.02 | [4] |

| Neocalyxin A | HT-1080 Fibrosarcoma | 10.7 | [4] |

Proposed Signaling Pathway for Antiproliferative Effects:

Based on studies of the structurally similar compound 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), it is proposed that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.[5] The proposed mechanism involves the suppression of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK/ERK pathway.[5] Another related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, has been shown to induce apoptosis through the activation of the p38 MAPK pathway.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.

Conclusion

This compound is a promising natural product with potential antiproliferative properties. The protocols and information provided herein serve as a guide for researchers to prepare and utilize this compound in cell culture studies. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential in various disease models. It is recommended that researchers optimize the described protocols for their specific experimental systems to ensure accurate and meaningful results.

References

- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid, a class of natural phenolic compounds. Structurally, it is classified as a curcuminoid, analogous to curcumin, the active component in turmeric.[1][2] This compound has been isolated from the seeds of Alpinia blepharocalyx and is noted for its biological activities, including antiproliferative effects against various cancer cell lines.[3][4] Its structural similarity to other cytotoxic curcumin analogs suggests its potential as a candidate for further investigation in cancer research and drug development. These notes provide an overview of its cytotoxic applications, a plausible mechanism of action based on related compounds, and detailed protocols for its evaluation in vitro.

Data Presentation: Cytotoxicity of Related Diarylheptanoids

While this compound (referred to as compound 39 in the source study) has demonstrated significant, concentration-dependent antiproliferative activity, specific ED₅₀ values were not detailed in the abstract of the primary study.[4][5] However, the study on the extract from Alpinia blepharocalyx seeds did provide specific values for other closely related and potent diarylheptanoids isolated from the same source. This data is presented to illustrate the potential potency of this compound class.

Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia blepharocalyx Against Cancer Cell Lines. [5]

| Compound Name | Cell Line | Cancer Type | ED₅₀ (µM) |

| Calyxin B | Human HT-1080 | Fibrosarcoma | 0.69 |

| Epicalyxin F | Murine Colon 26-L5 | Carcinoma | 0.89 |

| Epicalyxin F | Human HT-1080 | Fibrosarcoma | 1.71 |

| Neocalyxin A | Human HT-1080 | Fibrosarcoma | 10.7 |

| Neocalyxin A | Murine Colon 26-L5 | Carcinoma | >100 |

ED₅₀: 50% effective dose. Data extracted from Ali MS, et al. Biol Pharm Bull. 2001.[5]

Proposed Mechanism of Action

The precise signaling pathways disrupted by this compound are not fully elucidated. However, research on the structurally similar analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), provides a strong model for its potential mechanism.[6]

EB30 has been shown to induce apoptosis in human lung cancer cells through a multi-faceted approach:[6]

-

Induction of Oxidative Stress: The compound promotes the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic signaling.[6]

-

Modulation of Key Signaling Pathways: It simultaneously suppresses the pro-survival PI3K/Akt pathway while activating the pro-apoptotic ERK1/2 pathway.[6]

-

Apoptosis Execution: This dual modulation of signaling pathways leads to the activation of both intrinsic and extrinsic apoptotic cascades, culminating in programmed cell death.[6]

This mechanism suggests that this compound may function as a potent cytotoxic agent by overwhelming cancer cells' survival signals and activating their self-destruction pathways.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflow Diagram

Caption: General workflow for cytotoxicity assessment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method to assess cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Store at -20°C.

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension in a complete growth medium to a density of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the compound from the stock solution in a complete growth medium. A typical concentration range to test for initial screening is 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank control. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

-

Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use 630 nm as a reference wavelength if available.

-

Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of PI3K/Akt and ERK1/2 Pathways

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 signaling pathways following treatment with the compound.

Materials:

-

6-well plates

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to ~70-80% confluency. b. Treat cells with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 6-24 hours). Include a vehicle control. c. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Transfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: a. Strip the membrane and re-probe with antibodies for total proteins (e.g., total Akt, total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading. b. Quantify band intensity using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the effect of the compound on pathway activation.

References

- 1. Six new diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-Cancer Screening of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, has demonstrated potential as an anti-cancer agent.[1][2][3][4] This document provides detailed application notes and experimental protocols for the in vitro screening of this compound's anti-cancer properties. The methodologies outlined are designed to assess its cytotoxic and anti-proliferative effects, as well as to elucidate its potential mechanisms of action, specifically focusing on apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Chemical Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | Compound 39 | C₁₉H₁₈O₄ | 310.34 g/mol | 207792-17-4 |

Data Presentation: Anti-proliferative Activity of Related Diarylheptanoids

The following table summarizes the anti-proliferative activity of various diarylheptanoids isolated from Alpinia blepharocalyx against human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5) cell lines.[1][2] This data provides a comparative context for evaluating the efficacy of this compound.

| Compound | ED₅₀ (µM) vs. HT-1080 | ED₅₀ (µM) vs. Colon 26-L5 |

| Calyxin B | 0.69 | - |

| Epicalyxin F | - | 0.89 |

| Calyxin K | Potent Activity | - |

| Epicalyxin I | Potent Activity | - |

| Epicalyxin K | Potent Activity | - |

| 6-hydroxycalyxin F | Potent Activity | - |

| Blepharocalyxin B | Potent Activity | - |

| 5-Fluorouracil (Control) | Potent Activity | - |

Note: "Potent Activity" indicates that the compound showed more potent activity than the clinically used anti-cancer drug, 5-fluorouracil.[1] Specific ED₅₀ values for this compound are not explicitly available in the cited literature and should be determined experimentally.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5) cells

-

This compound (dissolved in DMSO)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-1080 or colon 26-L5 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HT-1080 or colon 26-L5 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[5][6][7]

Materials:

-

HT-1080 or colon 26-L5 cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.

Materials:

-

HT-1080 or colon 26-L5 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-